molecular formula C9H16INO2 B14556771 6-Iodo-4,4-dimethyl-7-nitrohept-1-ene CAS No. 61846-91-1

6-Iodo-4,4-dimethyl-7-nitrohept-1-ene

Cat. No.: B14556771
CAS No.: 61846-91-1
M. Wt: 297.13 g/mol
InChI Key: OCFJMMQDDUKLMF-UHFFFAOYSA-N
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Description

6-Iodo-4,4-dimethyl-7-nitrohept-1-ene is an organic compound characterized by the presence of an iodine atom, a nitro group, and a double bond within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4,4-dimethyl-7-nitrohept-1-ene typically involves a multi-step process. One common method includes the iodination of a precursor compound, followed by the introduction of the nitro group. The reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4,4-dimethyl-7-nitrohept-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

6-Iodo-4,4-dimethyl-7-nitrohept-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Iodo-4,4-dimethyl-7-nitrohept-1-ene involves its interaction with specific molecular targets. The iodine and nitro groups play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating enzymes, altering cellular processes, and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-7-nitrohept-1-ene: Lacks the iodine atom, resulting in different reactivity and applications.

    6-Bromo-4,4-dimethyl-7-nitrohept-1-ene: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior.

    6-Iodo-4,4-dimethylhept-1-ene:

Uniqueness

6-Iodo-4,4-dimethyl-7-nitrohept-1-ene is unique due to the combination of the iodine and nitro groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound for scientific exploration.

Properties

CAS No.

61846-91-1

Molecular Formula

C9H16INO2

Molecular Weight

297.13 g/mol

IUPAC Name

6-iodo-4,4-dimethyl-7-nitrohept-1-ene

InChI

InChI=1S/C9H16INO2/c1-4-5-9(2,3)6-8(10)7-11(12)13/h4,8H,1,5-7H2,2-3H3

InChI Key

OCFJMMQDDUKLMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)CC(C[N+](=O)[O-])I

Origin of Product

United States

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